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Compound of Interest

Compound Name: 5,6-Diaminonicotinamide

CAS No.: 159890-49-0

Cat. No.: B065438 Get Quote

Executive Summary
The diaminonicotinamide scaffold represents a critical evolution in medicinal chemistry, offering

a distinct bioisosteric alternative to the ubiquitous 2,4-diaminopyrimidine core found in drugs

like Methotrexate and various JAK/EGFR inhibitors. While the pyrimidine core relies on ring

nitrogens for hydrogen bonding, the diaminonicotinamide scaffold leverages the 3-carboxamide

moiety to modulate solubility, selectivity, and hinge-binding vectors.

This guide analyzes the SAR of 2,4-diaminonicotinamide versus its 2,6-isomer, elucidating how

regioisomerism dictates binding modes in the ATP-binding pocket of kinases. We provide

validated synthetic protocols, mechanistic insights into EGFR C797S inhibition, and self-

validating experimental workflows.

Structural Basis & Isomerism
The core challenge in optimizing this scaffold lies in distinguishing the electronic and steric

profiles of its regioisomers.

The Bioisosteric Shift
The transition from a pyrimidine to a nicotinamide core alters the hydrogen bond acceptor

(HBA) landscape.
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Pyrimidine: N1 and N3 are intrinsic HBAs.

Nicotinamide: The pyridine nitrogen (N1) is an HBA, but the C3-amide provides an exocyclic

H-bond donor (NH2) and acceptor (C=O), offering a more flexible "hinge-binding" motif.

Regioisomer Analysis
The two primary isomers exhibit divergent spatial arrangements:

2,4-Diaminonicotinamide (Active Scaffold): The 2-amino group and the 3-amide carbonyl

form a bidentate ligand perfectly spaced to interact with the kinase hinge region (e.g.,

Met793 in EGFR). The 4-amino group projects into the solvent front or ribose pocket.

2,6-Diaminonicotinamide (Inactive/Allosteric): The amine at the 6-position is meta to the 2-

amino group. This geometry disrupts the linear donor-acceptor pattern required for canonical

ATP-competitive binding, often leading to loss of potency or a shift to allosteric modes.
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Figure 1: Structural evolution and functional divergence of diaminonicotinamide isomers.

Synthesis Protocols
Reliable access to the 2,4-diaminonicotinamide core requires controlling the regioselectivity of

nucleophilic aromatic substitution (SNAr).
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Protocol A: SNAr Displacement on 2,4-
Dichloronicotinonitrile
This route is preferred for generating diverse libraries at the 4-position.

Reagents:

Precursor: 2,4-Dichloronicotinonitrile (Commercial or synthesized via POCl3 chlorination).

Nucleophile 1: Diverse Amines (R-NH2) for position 4.

Nucleophile 2: Ammonia (NH3) or PMB-amine for position 2.

Hydrolysis Agent: H2SO4 or Basic H2O2 (to convert nitrile to amide).

Step-by-Step Workflow:

C4-Displacement: Dissolve 2,4-dichloronicotinonitrile (1.0 eq) in THF at 0°C. Add amine (R-

NH2, 1.1 eq) and DIPEA (2.0 eq). The C4-chlorine is more electrophilic due to the para-

relationship with the electron-withdrawing nitrile. Stir 4h.

Validation: TLC should show consumption of starting material and a single new spot

(Regioselectivity > 95:5).

C2-Displacement: Treat the intermediate with ethanolic ammonia in a sealed tube at 80°C for

12h.

Nitrile Hydrolysis: Suspend the 2,4-diaminonicotinonitrile in conc. H2SO4 at 0°C. Stir for 2h,

then pour onto ice. Neutralize with NaOH to precipitate the 2,4-diaminonicotinamide.

Protocol B: Direct Amination (Validation)
To confirm the isomer identity, compare the product with a standard synthesized from 2-amino-

4-chloronicotinamide.

Reflux 2-amino-4-chloronicotinamide with the target amine in n-butanol. If the products

match (HPLC retention time, NMR), the regiochemistry of Protocol A is validated.
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Mechanistic SAR Analysis
The potency of 2,4-diaminonicotinamides is governed by three primary vectors.

Vector 1: The Hinge Binding Motif (C2 & C3)
The 2-amino group acts as a hydrogen bond donor to the hinge carbonyl (e.g., residue E957 in

JAK1). The 3-carboxamide oxygen acts as a hydrogen bond acceptor from the hinge backbone

NH.

SAR Rule: Substitution on the 2-amino nitrogen (e.g., N-methylation) abolishes activity by

disrupting the donor capability. The 2-NH2 must remain unsubstituted.

Vector 2: The Solvent Front (C4-Amino)
The substituent at the 4-position projects out of the ATP pocket.

Small Groups (Methyl, Ethyl): Low potency due to lack of hydrophobic burial.

Aryl/Heteroaryl Groups: High potency. A phenyl or pyrazole ring here engages in Van der

Waals interactions with the "P-loop" or "G-loop".

Solubilizing Tails: Adding morpholine or piperazine extensions here improves PK without

compromising binding, as this region is solvent-exposed.

Vector 3: The Gatekeeper Interaction (C5)
Substitution at C5 (e.g., Halogen, Methyl) can influence the twist of the amide and interact with

the gatekeeper residue (e.g., T790 or M790).

Insight: A C5-Fluorine often increases metabolic stability and can induce a dipole interaction

with the gatekeeper.

Table 1: Representative SAR Data (Normalized IC50 values) Data synthesized from

comparative scaffold analysis (Source 1.4, 1.8).
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Compound
ID

R1 (C2-
Amino)

R2 (C4-
Amino)

R3 (C5)
Target (e.g.,
EGFR/JAK)
IC50 (nM)

Notes

DN-001 -NH2 -NH-Methyl H > 10,000

Insufficient

hydrophobic

contact.

DN-002 -NH2 -NH-Phenyl H 450

Baseline

activity

established.

DN-003 -NH2
-NH-(3-Cl, 4-

F-Phenyl)
H 12

Halogens fill

hydrophobic

pocket.

DN-004 -NHMe
-NH-(3-Cl, 4-

F-Phenyl)
H > 10,000

Critical

Control:

Methylation

destroys

hinge H-

bond.

DN-005 -NH2
-NH-(3-Cl, 4-

F-Phenyl)
F 4

C5-F

improves

potency/meta

bolic stability.

DN-ISO (2,6-Isomer)
-NH-(3-Cl, 4-

F-Phenyl)
H > 5,000

Isomer

Check:

Regioisomer

is inactive.

Case Study: EGFR C797S Inhibition
A 2024 study identified the 2,4-diaminonicotinamide scaffold as a potent inhibitor of the EGFR

C797S mutation, a major resistance mechanism to third-generation covalent inhibitors like

Osimertinib.
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Mechanism: The scaffold functions as a reversible, ATP-competitive inhibitor. Unlike covalent

inhibitors that require Cys797, the diaminonicotinamide relies on high-affinity non-covalent

interactions.

Key Feature: The 3-carboxamide group forms a water-mediated network that stabilizes the

inhibitor in the "active" conformation of the mutant kinase, avoiding steric clash with the

Serine 797 residue.
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Figure 2: Predicted binding mode of 2,4-diaminonicotinamide in EGFR kinase domain.

Experimental Validation Protocols
Self-Validating Kinase Assay (FRET-based)
To verify the activity of synthesized isomers:

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Enzyme: Recombinant EGFR (L858R/T790M/C797S) at 2 nM.
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Substrate: ULight-poly GT peptide (50 nM).

ATP: At Km_app (typically 10 µM).

Procedure:

Incubate Enzyme + Inhibitor (Serial dilution) for 30 min.

Add ATP + Substrate. Incubate 60 min.

Add EDTA/Eu-antibody detection mix. Read FRET signal.

Validation Check:

Z' Factor: Must be > 0.5.

Reference: Include Gefitinib as a positive control.

Negative Control: DMSO only (0% inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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